molecular formula C6Cl4O2 B122849 Chloranil CAS No. 118-75-2

Chloranil

Cat. No.: B122849
CAS No.: 118-75-2
M. Wt: 245.9 g/mol
InChI Key: UGNWTBMOAKPKBL-UHFFFAOYSA-N
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Description

Chloranil, also known as tetrachloro-1,4-benzoquinone, is a quinone compound with the molecular formula C6Cl4O2. It appears as a yellow solid and is known for its planar molecular structure. This compound functions as a mild oxidant and is more electrophilic than its parent compound, benzoquinone .

Comparison with Similar Compounds

Chloranil can be compared with other similar compounds such as:

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Like this compound, DDQ is a quinone compound used as an oxidizing agent.

    Chloranilic Acid: This compound is similar to this compound but contains hydroxyl groups instead of chlorine atoms.

This compound’s uniqueness lies in its mild oxidizing properties and its ability to serve as a hydrogen acceptor in various chemical reactions .

Properties

IUPAC Name

2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione
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InChI

InChI=1S/C6Cl4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11
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InChI Key

UGNWTBMOAKPKBL-UHFFFAOYSA-N
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Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl
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Molecular Formula

C6Cl4O2
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DSSTOX Substance ID

DTXSID2020266
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Molecular Weight

245.9 g/mol
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Physical Description

Chloranil is a yellow powder with a slight odor. (NTP, 1992), Dry Powder, Golden yellow solid; [Merck Index] Yellow or green powder; [MSDSonline], YELLOW SOLID IN VARIOUS FORMS.
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Record name 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrachloro-
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Boiling Point

Sublimes (NTP, 1992), Sublimes, SUBLIMES AT BOILING POINT
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), ALMOST INSOL IN COLD PETROLEUM ETHER, COLD ALCOHOL; SPARINGLY SOL IN CHLOROFORM, CARBON DISULFIDE, CARBON TETRACHLORIDE; SOLUBLE IN ETHER. INSOLUBLE IN WATER., g/100 g: in acetone 33, ether 16, dimethylformamide 5.4, solvent naphtha 5.4, benzene 1.3, methanol about 0.1, carbon tetrachloride about 0.1, dibutyl phthalate about 0.1, ALMOST INSOL IN WATER (1:4000), In water, 250 mg/l at room temperature, Solubility in water: none
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Density

1.97 (NTP, 1992) - Denser than water; will sink, 1.97, Relative density (water = 1): 2.0
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Vapor Density

Relative vapor density (air = 1): 8.5
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Vapor Pressure

0 mmHg at 68 °F approximately (NTP, 1992), 0.0000051 [mmHg], 5.1X10-6 MM HG @ 25 °C, Vapor pressure, Pa at 25 °C:
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Mechanism of Action

FUNGICIDAL PROPERTIES... ACTIVITY ATTRIBUTED TO ROLE IN OXIDATION-REDUCTION PROCESSES AND TO INHIBITION OF CARBOXYLASES., ... Tetrachloro-1,4-benzoquinone, a cmpd previously shown to inactivate glutathione S-transferases very efficiently by covalent binding in or close to the active site, completely prevented the alkylation of the enzyme by iodoacetamide, indicating that the reaction had taken place with the cysteine residues. ... Evidence was obtained for the covalent binding of three benzoquinone molecules per subunit, ie equivalent to the number of cysteine residues present. This threefold binding /resulted/ with a fourfold molar excess of the benzoquinone, illustrating high reactivity of this cmpd. Comparison of the number of amino acid residues modified by tetrachloro-1,4-benzoquinone with the decr of catalytic activity revealed an almost complete inhibition after modification of one cysteine residue.
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Color/Form

GOLDEN-YELLOW PLATELETS FROM ACETIC ACID OR ACETONE; MONOCLINIC PRISMS FROM BENZENE OR TOLUENE OR BY SUBLIMATION IN VACUO, YELLOW LEAFLETS OR PRISMS

CAS No.

118-75-2
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Melting Point

552 °F (decomposes) (NTP, 1992), 292 °C (SEALED TUBE), 290 °C
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Synthesis routes and methods I

Procedure details

10.0 g. of 17α-hydroxy-15α,16α-methylene-17α-[3-(tetrahydropyran-2-yloxy)propyl]-4-androsten-3-one is heated under reflux in 100 ml. of tert.-butanol with 10.0 g. of chloranil for 18 hours. The mixture is filtered off from the precipitate, which has formed (hydroquinone and unreacted chloranil); the filtrate is diluted with ether, washed with sodium bicarbonate solution and water, dried, and evaporated, thus obtaining 10 g. of crude 17β-hydroxy-15α, 16α-methylene-17α-[3-(tetrahydropyran-2-yloxy)propyl]-4,6-androstadien-3-one.
[Compound]
Name
17α-hydroxy-15α,16α-methylene-17α-[3-(tetrahydropyran-2-yloxy)propyl]-4-androsten-3-one
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Synthesis routes and methods II

Procedure details

After 146 parts (2.1 mol) of chlorine gas have been introduced over a period of 7.5 hours, a thick, light beige-colored suspension composed predominantly of tetrachlorohydroquinone, is obtained at the temperature level of 95° C. 21 parts of chlorine were found in the off-gas. After a further 84 parts (1.2 mol) of chlorine gas have been introduced over a period of a further 8 hours, a thin, light yellow suspension is obtained at the temperature level of 105° C., from which 106.4 parts of chloranil having a melting point of 255° to 260° C. are isolated under the working-up conditions according to the example. The chloranil still contains significant amounts of mono-, di- and tetra-chlorohydroquinone.
Quantity
2.1 mol
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Synthesis routes and methods III

Procedure details

Re 1: A very large excess of hydrochloric acid (96 times the molar quantity) is required, and a very high salt load results due to the addition of 7.4 times the molar quantity of magnesium chloride. Furthermore, the prescribed temperature/time control during the addition of hydrogen peroxide cannot be maintained because of the high heat of reaction. A repeat of this process using only 30 times the molar quantity of hydrochloric acid, 3 times the molar quantity of magnesium chloride and more suitable temperature control gave a qualitatively poor chloranil (melting point 215°-220° C., yield 95% of theory) with trichloro-1,4-benzoquinone and tetrachlorohydroquinone as impurities.
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Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloranil
Reactant of Route 2
Chloranil
Reactant of Route 3
Chloranil
Reactant of Route 4
Chloranil
Reactant of Route 5
Chloranil
Reactant of Route 6
Chloranil
Customer
Q & A

Q1: What is the molecular formula and weight of chloranil?

A1: this compound's molecular formula is C6Cl4O2, and its molecular weight is 245.88 g/mol.

Q2: How is this compound characterized spectroscopically?

A2: this compound can be characterized using various spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Reveals characteristic vibrational frequencies associated with specific functional groups, such as C=O and C-Cl bonds. []
  • UV-Visible Spectroscopy: Exhibits characteristic absorption bands in the UV-Visible region due to electronic transitions, particularly π-π* transitions. [, , , ]
  • Electron Spin Resonance (ESR): Can detect the presence of this compound radical anions generated upon electron transfer reactions. [, , ]
  • Nuclear Quadrupole Resonance (NQR): Provides information about the electronic environment around the chlorine atoms in the molecule. []

Q3: Is this compound stable in aqueous solutions?

A3: this compound undergoes hydrolysis in aqueous solutions, with the rate being pH-dependent. Its half-life at pH 7 is estimated to be slightly over 1 hour. []

Q4: Does this compound react with hydrogen peroxide?

A4: Yes, this compound reacts with hydrogen peroxide in a pH-dependent manner at rates substantially greater than the rate of spontaneous hydrolysis. []

Q5: What is the impact of solvent polarity on this compound reactions?

A5: The rate of this compound reactions generally increases with increasing solvent polarity, suggesting stabilization of the polar transition state. [, ]

Q6: How does this compound interact with electron donors?

A6: this compound acts as a strong electron acceptor and readily forms charge-transfer complexes with a variety of electron donors, including aromatic hydrocarbons, amines, and metal complexes. [, , , , , , , , , , , , , , , ]

Q7: Can this compound act as a catalyst in organic synthesis?

A7: Yes, this compound, in conjunction with molybdenum complexes, can catalyze Friedel-Crafts-type alkylation reactions of benzene derivatives with alkenes and alcohols. [] This catalytic system exhibits regioselectivity, favoring ortho/para substitution and Markovnikov addition, supporting an electrophilic aromatic substitution mechanism. []

Q8: How does this compound participate in dehydrogenation reactions?

A8: this compound is an effective oxidizing agent and can dehydrogenate hydrocarbons containing a -CH-CH- group adjacent to an aromatic nucleus or a double bond. This reaction is believed to proceed through a free radical mechanism. []

Q9: How is computational chemistry used to study this compound and its complexes?

A9: Computational methods, like density functional theory (DFT) and MP2 calculations, provide insights into:

  • Structure and stability of this compound complexes: By predicting preferred conformations and binding energies. [, ]
  • Electronic properties and charge transfer interactions: Through analysis of molecular orbitals, charge distributions, and spectroscopic data. [, ]

Q10: Does this compound exhibit biological activity?

A10: this compound has been studied for its antifungal properties. [] It can interact with biological systems, impacting electron transport and enzyme activity. [, , ]

Q11: How does this compound interact with glutathione S-transferases?

A11: this compound can bind to rat liver glutathione S-transferases (GST), inhibiting their enzymatic activity. This interaction is not through competitive inhibition but rather direct binding to the protein. []

Q12: What are the environmental concerns associated with this compound?

A12: this compound is a known oxidation product of pentachlorophenol (PCP), a persistent organic pollutant. Its presence in the environment raises concerns due to its potential biocidal properties and possible genotoxic effects. []

Q13: What approaches are being explored for this compound degradation?

A13: Research is focusing on the use of nanomaterials, such as nanocrystalline cellulose/TiO2 composites, for the solar photocatalytic degradation of this compound. [] This method offers a promising environmentally friendly approach for pollutant remediation.

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